molecular formula C14H14N2O2 B499536 3-Methyl-4-[(pyridin-4-ylmethyl)-amino]-benzoic acid CAS No. 878714-37-5

3-Methyl-4-[(pyridin-4-ylmethyl)-amino]-benzoic acid

Cat. No.: B499536
CAS No.: 878714-37-5
M. Wt: 242.27g/mol
InChI Key: KOWIGDXCNHPVSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-[(pyridin-4-ylmethyl)-amino]-benzoic acid is a benzoic acid derivative designed for research applications in medicinal chemistry and drug discovery. Its molecular structure, featuring a pyridine ring linked to a substituted benzoic acid group, is characteristic of scaffolds used to develop kinase inhibitors . Similar structures are frequently explored for their potential to modulate key signaling pathways involved in cellular proliferation and are valuable for constructing more complex molecules aimed at specific biological targets . As a building block, this compound can be utilized in the synthesis of novel chemical entities for high-throughput screening and biochemical assays. Researchers can employ it to probe structure-activity relationships (SAR), particularly in optimizing the affinity and selectivity of potential therapeutic agents . All studies must be conducted in a controlled laboratory setting. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

3-methyl-4-(pyridin-4-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-10-8-12(14(17)18)2-3-13(10)16-9-11-4-6-15-7-5-11/h2-8,16H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWIGDXCNHPVSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645438
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Nitro Reduction Methodology

The reduction of 3-methyl-4-nitrobenzoic acid (CAS 53663-29-7) is achieved using iron powder as the reducing agent under acidic conditions. Phase transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) enhance reaction efficiency by improving interfacial contact.

Reaction Conditions

ParameterOptimal Range
SolventWater, methanol, ethanol
Temperature85–110°C
Reaction Time2–6 hours
Molar Ratio (Nitro:Fe)1:1.5–1.75
PTC (TBAB)0.0045–0.014 equiv.

Procedure :

  • Combine 3-methyl-4-nitrobenzoic acid, TBAB, and solvent.

  • Add reduced iron powder and proton acid (e.g., HCl).

  • Reflux at 85–110°C for 2–6 hours.

  • Cool to 5–35°C, adjust pH to alkalinity with Na₂CO₃, and filter iron sludge.

  • Acidify filtrate to precipitate 3-methyl-4-aminobenzoic acid.

Yield : Up to 90.1%.
Purity : >99% (HPLC).
Melting Point : 169–172°C.

Step 2: Introduction of the Pyridin-4-ylmethyl Group

Alkylation with (Pyridin-4-ylmethyl)bromide

The amine group at position 4 undergoes nucleophilic substitution with (pyridin-4-ylmethyl)bromide in the presence of a base.

Reaction Conditions

ParameterOptimal Range
SolventDMF, DMSO
BaseK₂CO₃, NaHCO₃
Temperature80–100°C
Reaction Time12–24 hours
Molar Ratio (Amine:Alkylating Agent)1:1.1–1.2

Procedure :

  • Dissolve 3-methyl-4-aminobenzoic acid in DMF.

  • Add K₂CO₃ and (pyridin-4-ylmethyl)bromide.

  • Heat at 80°C for 12–24 hours.

  • Quench with water, extract with ethyl acetate, and purify via recrystallization.

Yield : 70–85% (estimated).
Challenges : Over-alkylation to tertiary amines is mitigated by using a slight excess of amine.

Reductive Amination with Pyridine-4-carbaldehyde

An alternative method employs reductive amination to form the secondary amine.

Reaction Conditions

ParameterOptimal Range
SolventMethanol, THF
Reducing AgentNaBH₃CN
pH6–7 (acetic acid buffer)
Temperature25–40°C
Reaction Time6–12 hours

Procedure :

  • Mix 3-methyl-4-aminobenzoic acid and pyridine-4-carbaldehyde in methanol.

  • Adjust pH to 6–7 with acetic acid.

  • Add NaBH₃CN and stir at room temperature.

  • Concentrate and purify via column chromatography.

Yield : 65–80% (estimated).

Comparative Analysis of Alkylation Methods

MethodYieldPurityScalabilityCost
Alkylation with bromide70–85%>98%HighModerate
Reductive amination65–80%>95%ModerateLow

Key Considerations :

  • Alkylation requires specialized alkylating agents, increasing cost.

  • Reductive amination uses commercially available aldehydes but involves handling toxic cyanoborohydrides.

Industrial-Scale Production

Process Optimization

  • Iron Recycling : Residual iron sludge from Step 1 is repurposed for metallurgy.

  • Solvent Recovery : DMF and methanol are distilled and reused.

  • Continuous Flow Systems : Enhance reaction control and throughput.

Environmental Impact

  • Waste Management : Phase transfer catalysts (e.g., TBAB) are non-volatile and recyclable.

  • Green Chemistry : Aqueous reaction media in Step 1 reduce organic solvent use.

Characterization of Final Product

Expected Analytical Data :

  • Melting Point : 150–155°C (estimated).

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 2.30 (s, 3H, CH₃),

    • δ 4.35 (s, 2H, CH₂),

    • δ 7.20–8.70 (m, 7H, Ar-H and Py-H),

    • δ 12.50 (s, 1H, COOH).

  • HPLC Purity : >98%.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-[(pyridin-4-ylmethyl)-amino]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products

    Oxidation: this compound can be converted to 3-carboxy-4-[(pyridin-4-ylmethyl)-amino]-benzoic acid.

    Reduction: Nitro derivatives can be reduced to amine derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 3-Methyl-4-[(pyridin-4-ylmethyl)-amino]-benzoic acid exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting key signaling pathways . The compound's structural similarity to known anticancer agents allows it to interact effectively with target proteins involved in tumor growth.

Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of various enzymes. In particular, it has shown promise as an acetylcholinesterase inhibitor, which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's . The enzyme inhibition studies indicate that modifications to the benzoic acid structure can enhance inhibitory potency, making it a candidate for further development in therapeutic applications.

Pharmacological Screening

Pharmacological screening of this compound has revealed its potential as a lead compound for drug development. In vitro assays have demonstrated its ability to modulate biological pathways associated with cancer and neurodegenerative diseases . The compound's interactions with biological macromolecules have been characterized using molecular docking studies, providing insights into its mechanism of action .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Studies have indicated that variations in the pyridine and benzoic acid moieties can significantly affect biological activity . This information is vital for designing more potent analogs that retain desirable therapeutic effects while minimizing side effects.

Case Studies

Study Focus Findings
Study A Anticancer ActivityDemonstrated significant inhibition of cell proliferation in MCF-7 breast cancer cells.
Study B Enzyme InhibitionIdentified as a potent acetylcholinesterase inhibitor with IC50 values comparable to standard drugs.
Study C SAR AnalysisRevealed critical modifications that enhance biological activity and selectivity towards target enzymes.

Mechanism of Action

The mechanism of action of 3-Methyl-4-[(pyridin-4-ylmethyl)-amino]-benzoic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

4-Amino-Benzoic Acid Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name Substituents at 4-Position Molecular Formula Molecular Weight (g/mol) Key Features
3-Methyl-4-[(pyridin-4-ylmethyl)-amino]-benzoic acid (Pyridin-4-ylmethyl)amino C₁₅H₁₅N₂O₂ 267.30 Pyridine group for H-bonding/π-π
3-Methyl-4-[methyl(phenylsulfonyl)amino]benzoic acid Methyl(phenylsulfonyl)amino C₁₅H₁₅NO₄S 305.35 Sulfonyl group enhances hydrophobicity
3-Methyl-4-(oxetan-3-yl)benzoic acid Oxetan-3-yl C₁₁H₁₂O₃ 192.21 Oxetane improves metabolic stability
4-(Pyridin-3-yl)benzoic acid Pyridin-3-yl C₁₂H₉NO₂ 199.21 Planar pyridine for coordination
3-Methyl-4-(1-methyl-piperidin-4-yloxy)-benzoic acid 1-Methyl-piperidin-4-yloxy C₁₄H₁₉NO₃ 249.30 Piperidine enhances solubility

Functional Group Impact

  • Pyridine vs.
  • Oxetane vs. Piperidine : Oxetane rings (as in ) are metabolically stable and improve pharmacokinetics, whereas piperidine derivatives () enhance aqueous solubility due to their basic nitrogen.

Solubility and Stability

  • Target Compound: Limited solubility data are available, but the pyridine moiety may reduce hydrophobicity compared to sulfonyl derivatives (logP ~2.5 estimated) .
  • Sulfonyl Analogs : Higher molecular weight (305.35 g/mol) and logP (~3.1) suggest lower aqueous solubility than the target compound .
  • Oxetane Derivatives : Lower molecular weight (192.21 g/mol) and polar oxetane ring may favor solubility in polar solvents .

Biological Activity

3-Methyl-4-[(pyridin-4-ylmethyl)-amino]-benzoic acid is a chemical compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article delves into the compound's biological properties, focusing on its potential as an anticancer agent and kinase inhibitor, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O2, with a molecular weight of approximately 242.28 g/mol. The compound features a benzoic acid moiety, which is substituted with a methyl group and a pyridinylmethyl amino group. This unique structure contributes to its biological activity by enabling interactions with various biological targets, particularly enzymes involved in cancer progression.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties:

  • Kinase Inhibition : The compound acts as a potential kinase inhibitor, which is crucial for cancer therapy as it interferes with signaling pathways that promote tumor growth. Kinases are enzymes that play a vital role in cellular signaling, and their inhibition can lead to reduced proliferation of cancer cells.
  • Cell Viability Studies : In vitro studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines. For instance, it has shown potent activity against prostate cancer cells (PC3 and DU145), with IC50 values indicating effective dose-dependent cytotoxicity .

The mechanism through which this compound exerts its effects includes:

  • Inhibition of Tumor Growth : By inhibiting specific kinases, the compound disrupts pathways essential for tumor cell survival and proliferation.
  • Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells, leading to programmed cell death, which is critical for eliminating malignant cells.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Prostate Cancer Cells : A study evaluated the compound's effects on PC3 and DU145 prostate cancer cells. The results indicated a significant decrease in cell viability at varying concentrations over time, showcasing its potential as an effective anticancer agent .
  • Comparison with Other Kinase Inhibitors : In comparative studies with established kinase inhibitors, this compound demonstrated superior selectivity towards certain kinases, enhancing its therapeutic profile.

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Study Cell Line IC50 (μM) Mechanism Reference
Study 1PC326.43 ± 2.1Kinase inhibition
Study 2DU14541.85 ± 7.8Induction of apoptosis
Study 3VariousVariesDisruption of signaling

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Methyl-4-[(pyridin-4-ylmethyl)-amino]-benzoic acid and its derivatives?

  • Methodology :

  • Schiff base synthesis : React 3-methyl-4-aminobenzoic acid with pyridine-4-carboxaldehyde under reflux in ethanol, followed by reduction with NaBH₄ to stabilize the imine bond. Monitor reaction progress via TLC (hexane/EtOH, 1:1) and purify via recrystallization .
  • In silico design : Use Autodock to model hybrid amino acid analogs, focusing on optimizing steric and electronic interactions for target receptors (e.g., anti-inflammatory or analgesic applications) .

Q. How can the structural characterization of this compound be performed using crystallographic techniques?

  • Methodology :

  • X-ray crystallography : Employ SHELX software (SHELXS for structure solution, SHELXL for refinement) to resolve crystal structures. Validate hydrogen bonding and torsion angles using ORTEP-3 for graphical representation .
  • Database comparison : Cross-reference with the Cambridge Structural Database (CSD) to identify structural motifs (e.g., benzoic acid derivatives with pyridyl groups) and assess packing efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental crystallographic data and computational molecular modeling predictions?

  • Methodology :

  • Refinement protocols : Use SHELXL to iteratively adjust thermal displacement parameters (ADPs) and occupancy factors, especially for disordered pyridyl or methyl groups .
  • Energy minimization : Apply DFT calculations (e.g., Gaussian or ORCA) to optimize geometry and compare bond lengths/angles with experimental data. Discrepancies >0.05 Å may indicate solvent effects or crystal packing forces .

Q. What strategies optimize the synthetic yield of this compound under varying reaction conditions?

  • Methodology :

  • DoE (Design of Experiments) : Vary temperature (45–80°C), solvent polarity (ethanol vs. DMF), and catalyst loadings (e.g., Pd/C for hydrogenation) to identify optimal conditions via response surface modeling .
  • Metabolomic analysis : Track byproducts (e.g., unreacted aldehydes) using LC-MS and adjust stoichiometry to minimize side reactions .

Q. How can the biological activity of this compound be systematically evaluated in enzymatic or cellular assays?

  • Methodology :

  • Enzyme inhibition assays : Test against carbonic anhydrase isoforms (e.g., CA-II or CA-IX) using a stopped-flow CO₂ hydration assay. IC₅₀ values <1 µM suggest high potency .
  • Cellular stress response : Expose S. cerevisiae to sublethal doses (1–5 mM) and quantify intracellular amino acid depletion (e.g., lysine, arginine) via HPLC, linking to Gcn4 transcriptional activation .

Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., receptors or enzymes)?

  • Methodology :

  • Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) for pyridyl-containing receptors, noting entropy-driven vs. enthalpy-driven interactions .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., with thiazolo[5,4-c]pyridine targets) for ≥100 ns to assess stability of hydrogen bonds with the benzoic acid moiety .

Notes

  • Avoid commercial databases (e.g., BenchChem) and prioritize peer-reviewed crystallographic/biological data.
  • Cross-validate structural and functional data using orthogonal methods (e.g., XRD + DFT, enzyme assays + MD).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.